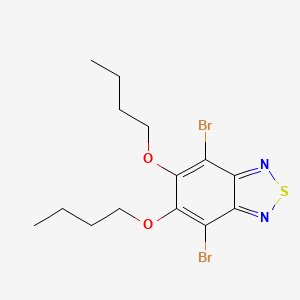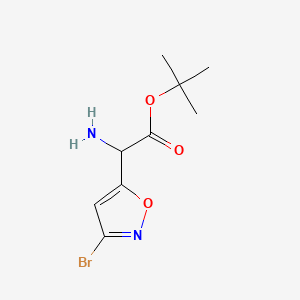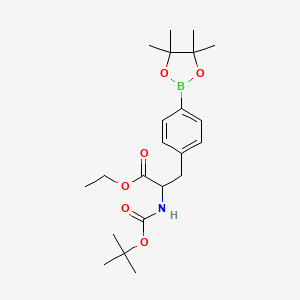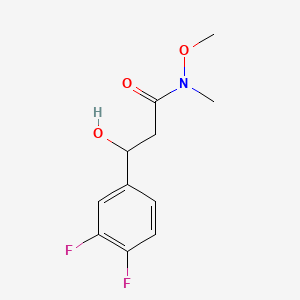![molecular formula C11H16N2O2 B14779451 2-amino-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B14779451.png)
2-amino-N-[(3-methoxyphenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(3-methoxybenzyl)propanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. Its structure consists of a propanamide backbone with an amino group at the second carbon and a 3-methoxybenzyl group attached to the nitrogen atom. The (S) configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-methoxybenzyl)propanamide typically involves the reductive amination of a suitable carbonyl compound with an amine. One common method is the reaction of (S)-2-amino-3-methoxybenzylamine with a propanamide derivative under reductive conditions. This process often employs reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the formation of the desired amide .
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(3-methoxybenzyl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(3-methoxybenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Alkyl halides or sulfonyl chlorides can react with the amino group in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated or N-sulfonylated derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(3-methoxybenzyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(3-methoxybenzyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The methoxybenzyl group may enhance the compound’s affinity for certain proteins, while the amino and amide groups facilitate hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-N-(3-methoxybenzyl)propanamide: The enantiomer of the (S) form, with different optical activity and potentially different biological effects.
N-(3-methoxybenzyl)propanamide: Lacks the amino group, which may result in different reactivity and applications.
2-Amino-N-benzylpropanamide: Lacks the methoxy group, affecting its chemical properties and interactions.
Uniqueness
(S)-2-Amino-N-(3-methoxybenzyl)propanamide is unique due to its specific chiral configuration and the presence of both amino and methoxybenzyl groups
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-amino-N-[(3-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
Clave InChI |
AZFKKLSQHPWUOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC1=CC(=CC=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)

![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)




![2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B14779425.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)

![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)

